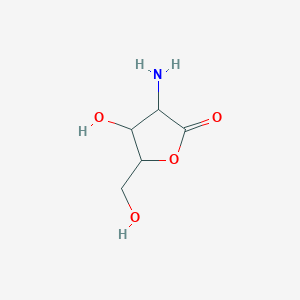![molecular formula C36H40NOP B12872850 (1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)di-p-tolylphosphine oxide](/img/structure/B12872850.png)
(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)di-p-tolylphosphine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)di-p-tolylphosphine oxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthyl core with dimethylamino and di-p-tolylphosphine oxide groups, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)di-p-tolylphosphine oxide typically involves the following steps:
Formation of the Binaphthyl Core: The binaphthyl core is synthesized through a coupling reaction of naphthalene derivatives.
Introduction of Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of Di-p-tolylphosphine Oxide: The di-p-tolylphosphine oxide group is attached through a phosphination reaction using di-p-tolylphosphine and an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)di-p-tolylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to phosphine.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.
Major Products Formed
Oxidation: Produces phosphine oxides.
Reduction: Yields phosphines.
Substitution: Results in various substituted derivatives depending on the reagents used.
科学研究应用
(1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)di-p-tolylphosphine oxide has several applications in scientific research:
Chemistry: Used as a ligand in catalysis and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of (1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)di-p-tolylphosphine oxide involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the di-p-tolylphosphine oxide group can coordinate with metal ions, influencing various biochemical pathways and catalytic processes.
相似化合物的比较
Similar Compounds
- Bis(4-methylphenyl)phosphine oxide
- Di-p-tolylphosphine oxide
- Triphenylphosphine oxide
Uniqueness
(1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)di-p-tolylphosphine oxide stands out due to its unique binaphthyl core and the presence of both dimethylamino and di-p-tolylphosphine oxide groups. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
属性
分子式 |
C36H40NOP |
|---|---|
分子量 |
533.7 g/mol |
IUPAC 名称 |
1-[2-bis(4-methylphenyl)phosphoryl-5,6,7,8-tetrahydronaphthalen-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C36H40NOP/c1-25-13-19-29(20-14-25)39(38,30-21-15-26(2)16-22-30)34-24-18-28-10-6-8-12-32(28)36(34)35-31-11-7-5-9-27(31)17-23-33(35)37(3)4/h13-24H,5-12H2,1-4H3 |
InChI 键 |
GWEGGYKLYJEIKD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)C3=C(C4=C(CCCC4)C=C3)C5=C(C=CC6=C5CCCC6)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]-](/img/structure/B12872769.png)
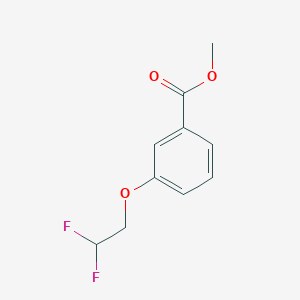
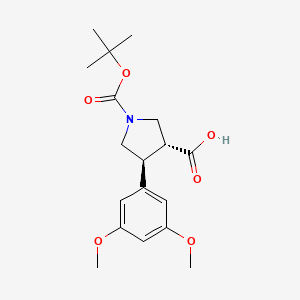
![2-Bromo-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872779.png)
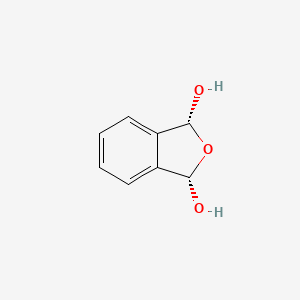
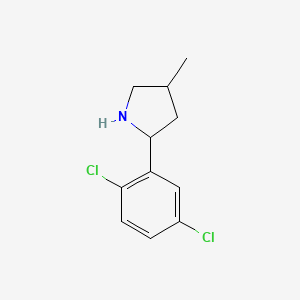
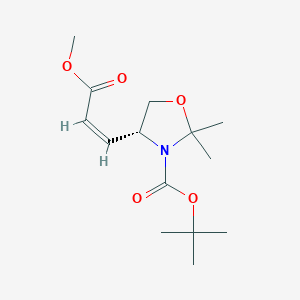
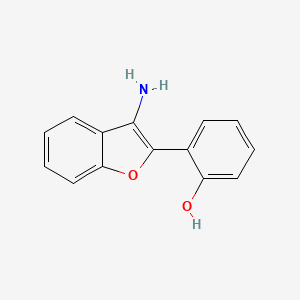
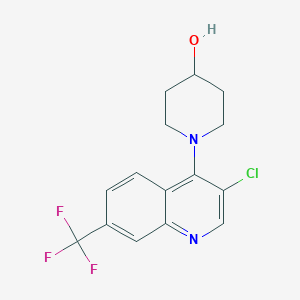
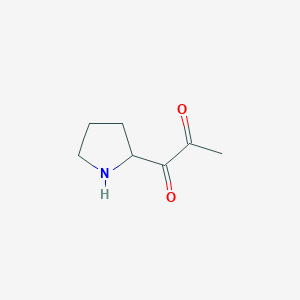
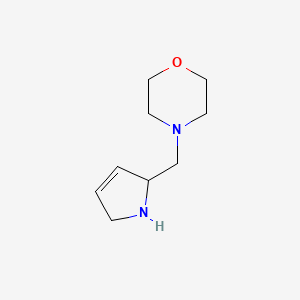
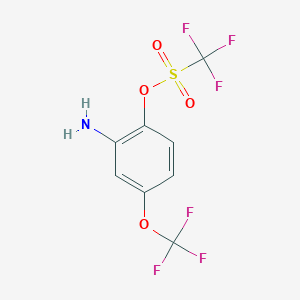
![2-Chloro-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12872842.png)
